Cas no 37769-31-6 (1,1'-isopropylidenebis(4-allyloxydibromobenzene))
37769-31-6 structure
Product Name:1,1'-isopropylidenebis(4-allyloxydibromobenzene)
Numéro CAS:37769-31-6
Le MF:C21H20Br4O2
Mégawatts:623.998303413391
CID:922600
PubChem ID:61972
Update Time:2025-04-19
1,1'-isopropylidenebis(4-allyloxydibromobenzene) Propriétés chimiques et physiques
Nom et identifiant
-
- 1,1'-isopropylidenebis(4-allyloxydibromobenzene)
- Benzene, 1,1'-(1-methylethylidene)bis(dibromo-4-(2-propenyloxy)-
- Propane, 2,2-bis(4-(allyloxy)-3,5-dibromophenyl)-
- FG-3200
- PWXTUWQHMIFLKL-UHFFFAOYSA-N
- A877623
- carbonyl dichloride,2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol,4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- 4,4'-DIMETHYLMETHYLENEBIS(2,6-DIBROMO-1-(ALLYLOXY)BENZENE)
- Tetrabromobisphenol A, bis(allyl ether)
- 2-ALLYLOXY-5-(1-(4-ALLYLOXY-3,5-DIBROMO-PHENYL)-1-METHYL-ETHYL)-1,3-DIBROMO-BENZENE
- Tetrabromobisphenol A, Bisallyl Ether
- Tetrabromobisphenol A bis(allylether)
- DTXCID909327
- 3,3'-(ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENEOXY))BIS(1-PROPENE)
- 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-PROP-2-ENOXYPHENYL)PROPAN-2-YL)-2-PROP-2-ENOXYBENZENE
- DTXSID2029327
- Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propen-1-yloxy)-
- FG 3200
- BE 51
- J193.903C
- 1,1'-(1-METHYLETHYLIDENE)BIS(3,5-DIBROMO-4-(2-PROPENYLOXY)BENZENE)
- 3,3'-DIMETHYLMETHYLENEBIS(3,5-DIBROMO-1,4-PHENYLENEOXY)BIS(1-PROPENE)
- Q27261505
- 1,1'-propane-2,2-diylbis[4-(allyloxy)-3,5-dibromobenzene]
- 1,1'-Isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene]
- Tetrabromobisphenol A diallyl ether
- 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene)
- Flame Cut 122K
- Tetrabromobisphenol A bis (allyl ether)
- NCGC00260126-01
- 25327-89-3
- NS00004570
- 4,4'-ISOPROPYLIDENEBIS(1-(ALLYLOXY)-2,6-DIBROMOBENZENE)
- ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENE)BIS(ALLYL ETHER)
- AS-70787
- CAS-25327-89-3
- 2,2-Bis(3,5-dibromo-4-allyloxyphenyl)propane
- 1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene
- Tetrabromobisphenol A allyl ether
- Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-
- FIRE GUARD 3200
- E78866
- MFCD00086863
- 1,1'-(2,2-PROPANEDIYL)BIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
- 2,2'BIS(4-ALLYLOXY-3,5-DIBROMOPHENYL)PROPANE
- Tetrabromobisphenol A bis(allyl ether)
- AC-14165
- Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)-
- UNII-57LML2L4FA
- Tox21_202577
- SCHEMBL827154
- AKOS015912832
- 37769-31-6
- 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)PHENYL)PROPAN-2-YL)-2-(PROP-2-EN-1-YLOXY)BENZENE
- 5,5'-(Propane-2,2-diyl)bis(2-(allyloxy)-1,3-dibromobenzene)
- B2021
- CHEMBL3185920
- 2,2',6,6'-Tetrabromobisphenol A diallyl ether
- EINECS 246-850-8
- 1,1'-PROPANE-2,2-DIYLBIS(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)BENZENE)
- EINECS 253-659-3
- 1,1'-(1-Methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)benzene
- 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane
- TBBPA-BISALLYLETHER
- 1,1'-PROPANE-2,2-DIYLBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
- Pyroguard SR 319
- 57LML2L4FA
- TBBPA-DE
- SR 319
- tetrabromobisphenol a-diallyl ether
- 1,3-dibromo-5-{2-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}-2-(prop-2-en-1-yloxy)benzene
-
- Piscine à noyau: 1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3
- La clé Inchi: PWXTUWQHMIFLKL-UHFFFAOYSA-N
- Sourire: BrC1C(=C(C=C(C=1)C(C)(C)C1C=C(C(=C(C=1)Br)OCC=C)Br)Br)OCC=C
Propriétés calculées
- Qualité précise: 619.8196
- Masse isotopique unique: 619.81968
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 8
- Complexité: 433
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 18.5
- Le xlogp3: 8.7
Propriétés expérimentales
- Le PSA: 18.46
1,1'-isopropylidenebis(4-allyloxydibromobenzene) Littérature connexe
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
37769-31-6 (1,1'-isopropylidenebis(4-allyloxydibromobenzene)) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot